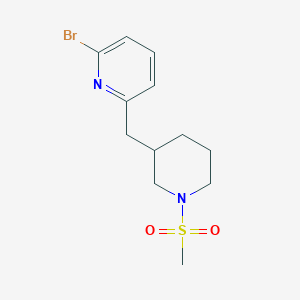

2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine

Description

The compound 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine is a brominated pyridine derivative with a substituted piperidine moiety. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric properties. The closest analogs discussed in the evidence include bromo-methylpyridines (e.g., 2-Bromo-3-methylpyridine) and other functionalized pyridines .

Properties

IUPAC Name |

2-bromo-6-[(1-methylsulfonylpiperidin-3-yl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2S/c1-18(16,17)15-7-3-4-10(9-15)8-11-5-2-6-12(13)14-11/h2,5-6,10H,3-4,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDMBWAWBWFKBTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)CC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine typically involves multiple steps. One common method starts with the bromination of 2-methylpyridine to form 2-bromo-6-methylpyridine . This intermediate is then subjected to a series of reactions to introduce the piperidine moiety and the methylsulfonyl group. The reaction conditions often involve the use of bromotrimethylsilane and other reagents under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis. The use of high-throughput screening and process optimization ensures that the compound is produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used under controlled conditions.

Coupling Reactions: Reagents such as boronic acids and palladium catalysts are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 300.24 g/mol. Its structure features a bromine atom at the 2-position of the pyridine ring and a piperidine ring substituted with a methylsulfonyl group, which enhances its reactivity and binding affinity in biological systems.

Scientific Research Applications

1. Organic Synthesis

2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly valuable in pharmaceutical chemistry for developing new drugs, as it can be modified to create various derivatives with enhanced therapeutic properties.

2. Biological Studies

This compound is utilized in biological research to explore mechanisms involving pyridine and piperidine derivatives. Studies have indicated that it exhibits antimicrobial, anti-inflammatory, and potential anticancer activities.

Table 1: Biological Activities of this compound

| Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains, indicating potential for infection treatment. |

| Anti-inflammatory | Demonstrates properties that could be beneficial in managing inflammatory diseases. |

| Anticancer | Shows promise in inhibiting cancer cell proliferation in vitro studies. |

Case Studies

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, derivatives of similar compounds were tested against various cancer cell lines. The results indicated that modifications to the piperidine moiety significantly influenced anticancer activity, suggesting that this compound could be optimized for enhanced efficacy against specific cancer types .

Case Study 2: Antimicrobial Properties

Research conducted on related bromopyridine derivatives showed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The unique functional groups present in these compounds were linked to their ability to disrupt bacterial cell membranes .

Industrial Applications

In addition to its roles in research, this compound is also utilized in the production of specialty chemicals and materials with specific properties. Its unique structure allows for tailored modifications that can enhance material performance in various industrial applications.

Mechanism of Action

The mechanism of action of 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the piperidine moiety play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Brominated Pyridine Derivatives

Key Observations :

Substituent Effects : Bromine at the 2-position (as in 2-Bromo-3-methylpyridine) enhances electrophilic substitution reactivity compared to bromine at the 5-position (e.g., 5-Bromo-2-methylpyridine) due to steric and electronic factors .

Synthetic Utility : Brominated pyridines like 2-Bromo-3-methylpyridine serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .

Reactivity and Stability Comparisons

- Thermal Decomposition: highlights that brominated triazolopyridines (e.g., 7-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine) decompose under high pressure (1.7 atm) and heat (100°C) to form pyridylcarbenes and cyclopropane derivatives.

- Hazard Profiles : 2-Bromo-3-methylpyridine is classified under GHS/CLP regulations (HazCom 2012) with stringent handling requirements, suggesting bromopyridines may pose similar risks (e.g., toxicity, environmental hazards) .

Recommendations for Future Research :

- Conduct DFT calculations to predict reactivity.

- Explore coupling reactions to functionalize the piperidine-sulfonyl moiety.

- Assess toxicity and environmental impact per GHS guidelines.

Biological Activity

2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine is a bromopyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound possesses a unique structure characterized by a bromine atom at the 2-position of the pyridine ring and a piperidine ring substituted with a methylsulfonyl group. Understanding its biological activity is essential for exploring its potential as a therapeutic agent.

The molecular formula of this compound is with a molecular weight of 333.25 g/mol. The compound's structure allows it to participate in various chemical reactions, including substitution, oxidation, and coupling reactions, which are crucial for its biological activity and applications in drug development .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine atom and the methylsulfonyl group enhances its binding affinity, impacting various biological pathways. The precise mechanisms remain to be fully elucidated but suggest potential roles in modulating cellular functions .

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit microtubule assembly and induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .

Table 1: Comparative Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 1.0 | Apoptosis induction via caspase activation |

| Compound B | HepG2 | 10.0 | Microtubule destabilization |

| This compound | TBD | TBD | TBD |

Antimicrobial Activity

Preliminary studies suggest that similar compounds may possess antimicrobial properties, particularly against Gram-positive bacteria. The mechanism often involves inhibition of protein synthesis and disruption of biofilm formation .

Table 2: Antimicrobial Activity Overview

| Compound | Bacterial Strain | MIC (μg/mL) | Activity Type |

|---|---|---|---|

| Compound C | Staphylococcus aureus | 15.625 | Bactericidal |

| Compound D | Enterococcus faecalis | 62.5 | Bacteriostatic |

Case Studies

A notable case study involved the evaluation of a series of bromopyridine derivatives, including compounds structurally related to this compound). These studies demonstrated significant cytotoxic effects on various cancer cell lines, highlighting the potential for further development into therapeutic agents targeting specific cancers .

Q & A

Q. Q: What are the recommended synthetic routes for 2-Bromo-6-((1-(methylsulfonyl)piperidin-3-yl)methyl)pyridine, and how can intermediates be validated?

A:

- Synthetic Strategy : Start with bromopyridine derivatives (e.g., 2-Bromo-6-methylpyridine ), then functionalize via nucleophilic substitution or coupling reactions. For example:

- Methylsulfonyl Piperidine Introduction : React 2-Bromo-6-(bromomethyl)pyridine with 1-(methylsulfonyl)piperidine under basic conditions (e.g., K₂CO₃ in DMF) to form the C–N bond.

- Intermediate Validation : Use LC-MS for purity (>95%) and ¹H/¹³C NMR to confirm regioselectivity. Cross-validate with IR spectroscopy for sulfonyl group identification (S=O stretch ~1350–1150 cm⁻¹) .

- Key Challenges : Competing side reactions (e.g., over-alkylation) require careful stoichiometric control.

Advanced Functionalization and Reactivity

Q. Q: How does the methylsulfonyl-piperidine substituent influence the reactivity of the pyridine core in cross-coupling reactions?

A:

- Steric and Electronic Effects : The bulky piperidine group may hinder Buchwald–Hartwig or Suzuki couplings at the 2-bromo position. Computational modeling (DFT) can predict activation barriers for coupling partners .

- Experimental Optimization : Use Pd-XPhos catalysts for sterically hindered systems. Monitor reaction progress via GC-MS to detect intermediates (e.g., debrominated byproducts). Reference analogous systems in pyridylcarbene studies for mechanistic insights .

Analytical Contradictions in Structural Confirmation

Q. Q: How to resolve discrepancies in NMR data (e.g., unexpected splitting patterns) for this compound?

A:

- Troubleshooting Steps :

- Variable Temperature NMR : Assess conformational flexibility of the piperidine ring (e.g., chair vs. boat interconversion causing signal broadening).

- 2D NMR (COSY, NOESY) : Confirm through-space interactions between the piperidine methylene protons and pyridine ring protons .

- X-ray Crystallography : Resolve ambiguous connectivity, as demonstrated in related Ru-based organometallic complexes .

Thermal Stability and Decomposition Pathways

Q. Q: What are the thermal decomposition risks under high-pressure conditions, and how can they be mitigated?

A:

- Decomposition Insights : Pyridine derivatives with sulfonyl groups may undergo retro-Diels-Alder reactions or carbene formation at >100°C. For example, 7-Bromo-3-methyl-triazolopyridine decomposes to pyridylcarbene intermediates at 1.7 atm and 100°C .

- Mitigation Strategies :

- Use inert atmospheres (N₂/Ar) during reflux.

- Monitor reactions via in-situ FTIR for unexpected exotherms.

Application in Catalytic Systems

Q. Q: Can this compound serve as a ligand in transition-metal catalysis?

A:

- Design Considerations : The sulfonyl-piperidine group may enhance metal coordination via lone-pair donation. Test with Ni or Pd precursors (e.g., Ni(COD)₂) for ethylene oligomerization, referencing catalytic studies on bromopyridine ligands .

- Performance Metrics : Compare turnover frequencies (TOF) with simpler ligands (e.g., 2-Bromo-6-methylpyridine) to evaluate steric/electronic contributions .

Data-Driven Optimization of Reaction Conditions

Q. Q: How to statistically optimize reaction yields for large-scale synthesis?

A:

- DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol% Pd). Use response surface methodology to identify maxima .

- Critical Parameters : Solvent polarity strongly affects sulfonyl group reactivity; DMF typically outperforms THF in SNAr reactions .

Mechanistic Studies of Sulfonyl Group Reactivity

Q. Q: What techniques elucidate the role of the methylsulfonyl group in nucleophilic attacks?

A:

- Isotopic Labeling : Use ³⁴S-labeled methylsulfonyl groups to track sulfur participation via MS/MS fragmentation.

- Kinetic Profiling : Compare reaction rates with/without the sulfonyl group. For example, 2-Amino-5-bromo-3-methylpyridine derivatives show altered kinetics due to electron-withdrawing effects .

Computational Modeling for Reactivity Prediction

Q. Q: How can DFT calculations guide the design of derivatives with improved pharmacological profiles?

A:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.